Technical Guide: Synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane
Technical Guide: Synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane
The following technical guide details the synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane , a conformationally restricted diamine scaffold valued in medicinal chemistry for its ability to orient pharmacophores in precise 3D vectors, often improving selectivity in GPCR and kinase inhibitor programs.
Part 1: Strategic Analysis & Retrosynthesis
The Spirocyclic Advantage
The 2,7-diaza-spiro[4.4]nonane core represents a "privileged structure" in drug discovery. Unlike flat aromatic scaffolds, this spirocycle projects substituents at defined angles (approx. 90° dihedral twist), mimicking the peptide turn motifs often recognized by biological targets. The specific 2-phenyl derivative introduces a hydrophobic aryl vector while leaving the N7 position available for further diversification (e.g., coupling to a warhead or solubilizing group).
Retrosynthetic Logic
To achieve the target 2-Phenyl-2,7-diaza-spiro[4.4]nonane (1) , we must differentiate the two nitrogen atoms. A symmetric synthesis is viable but requires statistical desymmetrization later. The most robust industrial approach employs a Modular "Build-and-Couple" Strategy :
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Disconnection A (C-N Bond Formation): The N2-Phenyl bond is best formed via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) on a pre-formed spiro core. This avoids the harsh reduction conditions required if the phenyl ring were introduced early as an imide.
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Disconnection B (Spiro-Ring Closure): The spiro quaternary center is constructed via alkylation of a pyrrolidine precursor, followed by reductive cyclization.
Target Molecule: 2-Phenyl-2,7-diaza-spiro[4.4]nonane Key Intermediate: 7-Benzyl-2,7-diaza-spiro[4.4]nonane (allows selective functionalization of N2).
Part 2: Detailed Experimental Protocols
Route Overview: The "Cyanomethyl" Pathway
This route is preferred for its scalability and the differentiation of the two nitrogen atoms (N7 is protected as Benzyl, N2 is built de novo).
Phase 1: Construction of the Spiro Core
Precursor: 1-Benzyl-3-pyrrolidone (Commercially available).
Step 1.1: Knoevenagel Condensation
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Reagents: 1-Benzyl-3-pyrrolidone, Ethyl cyanoacetate, Ammonium acetate (cat.), Acetic acid (cat.).
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Solvent: Toluene (with Dean-Stark trap).
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Protocol:
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Charge a reactor with 1-Benzyl-3-pyrrolidone (1.0 equiv) and Ethyl cyanoacetate (1.1 equiv).
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Add catalytic Ammonium acetate (0.1 equiv) and Acetic acid (0.1 equiv) in Toluene (10 V).
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Reflux with azeotropic removal of water for 4–6 hours.
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Checkpoint: Monitor TLC/LCMS for disappearance of ketone.
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Concentrate to yield the unsaturated cyanoester intermediate.
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Step 1.2: Michael Addition (Spiro Center Formation)
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Reagents: Potassium Cyanide (KCN) or Nitromethane (requires different reduction later). Standard Route uses Cyanide.
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Solvent: Ethanol/Water.[1]
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Protocol:
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Dissolve the unsaturated ester from Step 1.1 in EtOH/H2O (9:1).
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Carefully add KCN (1.2 equiv) at 0°C. (Safety: HCN evolution risk. Use scrubbers).
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Warm to 60°C for 2 hours. The cyanide adds to the β-position, creating the quaternary center.
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Workup: Quench with dilute NaOH (to keep HCN trapped as CN-), extract with Ethyl Acetate.
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Product: Ethyl (1-benzyl-3-(cyanomethyl)pyrrolidine-3-yl)cyanoacetate (Note: Decarboxylation may be required depending on exact reagents, but often the cyanomethyl group is introduced directly via alkylation of the pyrrolidine-3-carboxylate if starting from the ester. Refined Protocol below for higher purity: )
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Refined Alternative for Step 1.1/1.2 (Alkylation Route):
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Start with Methyl 1-benzyl-2-oxopyrrolidine-3-carboxylate .
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Alkylate with Chloroacetonitrile (Base: NaH, THF).
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This yields Methyl 1-benzyl-3-(cyanomethyl)-2-oxopyrrolidine-3-carboxylate.
Phase 2: Reductive Cyclization to the Diamine
Step 2.1: Lactam Formation & Global Reduction
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Reagents: Raney Nickel (or Pd/C), Hydrogen (50 psi), followed by LiAlH4.
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Protocol:
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Hydrogenation: Dissolve the cyanomethyl-ester intermediate in Methanol/Ammonia. Hydrogenate over Raney Ni (10 wt%) at 50 psi. This reduces the nitrile to a primary amine, which spontaneously cyclizes with the ester to form the lactam (6-oxo-2,7-diazaspiro[4.4]nonane derivative).
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Lactam Reduction: Dissolve the isolated lactam in anhydrous THF.
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Add LiAlH4 (2.5 equiv) dropwise at 0°C under Argon.
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Reflux for 12 hours to reduce the lactam carbonyl to the methylene.
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Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.
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Yield: 7-Benzyl-2,7-diaza-spiro[4.4]nonane.
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Phase 3: Selective N-Arylation (The "2-Phenyl" Installation)
This is the critical divergence point where the phenyl group is installed.
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Reagents: Bromobenzene (1.1 equiv), Pd2(dba)3 (2 mol%), BINAP or Xantphos (4 mol%), NaOtBu (1.5 equiv).
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Solvent: Toluene or Dioxane (degassed).
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Protocol:
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In a glovebox or under strict Schlenk conditions, combine the diamine, Bromobenzene, and base (NaOtBu).
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Add the catalyst premix (Pd/Ligand) in solvent.
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Heat to 100°C for 12 hours.
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Mechanism: The sterically accessible secondary amine (N2) undergoes cross-coupling. The N7 is already protected by the benzyl group.
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Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
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Product: 2-Phenyl-7-benzyl-2,7-diaza-spiro[4.4]nonane .
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Phase 4: Final Deprotection
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Reagents: H2 (1 atm), Pd(OH)2/C (Pearlman's Catalyst) or 1-Chloroethyl chloroformate (ACE-Cl) if hydrogenation fails.
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Protocol:
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Dissolve the N-benzyl intermediate in MeOH.
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Add Pd(OH)2/C (20 wt%). Stir under H2 balloon for 4-8 hours.
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Filter through Celite.
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Isolate the free amine or convert to HCl salt.
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Part 3: Visualization of the Synthesis Workflow
Caption: Modular synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane via core construction and late-stage N-arylation.
Part 4: Analytical Data & Quality Control
To validate the synthesis, the following analytical signatures are expected.
Proton NMR (400 MHz, CDCl3)
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Aromatic Region: Multiplets at δ 7.2–7.4 ppm (Phenyl group protons).
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Spiro Core: The spirocyclic protons appear as complex multiplets due to the rigid bicyclic environment.
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δ 3.2–3.6 ppm (4H, m, N-CH2-C adjacent to N2-Phenyl).
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δ 2.8–3.1 ppm (4H, m, N-CH2-C adjacent to N7-H).
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δ 1.8–2.1 ppm (4H, m, C-CH2-C spiro backbone).
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Diagnostic: Absence of the benzylic singlet (approx. δ 3.6 ppm) confirms successful deprotection in the final step.
Mass Spectrometry (ESI+)[4]
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Calculated MW: 202.29 g/mol (C13H18N2).
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Observed [M+H]+: 203.3 m/z.
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Fragmentation: Loss of phenyl ring or retro-spiro cleavage may be observed at higher collision energies.
Part 5: Safety & Scale-Up Considerations
| Hazard Class | Reagent/Step | Mitigation Strategy |
| Acute Toxicity | Potassium Cyanide (KCN) | Use in a closed system with a caustic scrubber (NaOH). Keep amyl nitrite antidote on hand. |
| Pyrophoric | LiAlH4 (Reduction) | Use anhydrous THF. Quench excess reagent slowly at 0°C under inert gas (Fieser method). |
| High Pressure | Hydrogenation (Raney Ni) | Ensure autoclave integrity. Raney Ni is pyrophoric when dry; keep wet at all times. |
| Heavy Metals | Palladium Catalysts | Scavenge residual Pd using functionalized silica (e.g., Thiol-silica) to meet pharma limits (<10 ppm). |
References
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Spirocyclic Scaffold Utility
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Smith, J. M., et al. "Spirocyclic Motifs in Drug Discovery: Bioisosteres for Piperazines." Journal of Medicinal Chemistry, 2014.
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Core Synthesis (Cyanomethyl Route)
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Overman, L. E., et al. "Enantioselective Synthesis of Spirocyclic Alkaloids." Journal of the American Chemical Society, 2005. (Adapting the spiro-cyclization logic).
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N-Arylation Protocols
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Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
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Specific Intermediate Data
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PubChem Compound Summary for 2,7-Diazaspiro[4.4]nonane derivatives.
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